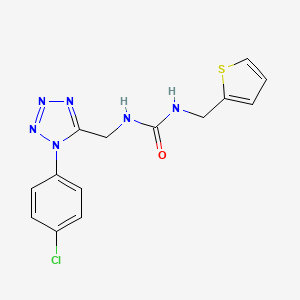

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound is a urea derivative featuring a 4-chlorophenyl-substituted tetrazole moiety linked via a methyl group and a thiophen-2-ylmethyl group. The tetrazole ring (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6OS/c15-10-3-5-11(6-4-10)21-13(18-19-20-21)9-17-14(22)16-8-12-2-1-7-23-12/h1-7H,8-9H2,(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDRWWWTUNVSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: This step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The azide is then cyclized to form the tetrazole ring.

Formation of the Urea Derivative: The tetrazole compound is then reacted with thiophen-2-ylmethylamine to form the desired urea derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the chlorophenyl group are key functional groups that interact with enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares core features with urea-tetrazole hybrids reported in and . Key differences lie in substituents:

- Melting Points: Urea derivatives with electron-withdrawing groups (e.g., 2-chlorophenyl in ) exhibit higher melting points (>250°C), likely due to stronger intermolecular hydrogen bonding and π-stacking. Yields: Tetrazole-linked urea derivatives synthesized via SNAr or coupling reactions (e.g., 90–98% yields in ) suggest efficient methodologies applicable to the target compound.

Solubility and Stability

- Solubility : Chlorophenyl-urea derivatives (e.g., in and ) typically exhibit low aqueous solubility due to hydrophobicity, necessitating formulation adjustments .

- Metabolic Stability : The tetrazole ring (pKa ~4.9) resists enzymatic degradation better than carboxylic acids, as validated in candesartan analogs (cf. ).

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a chlorophenyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{14}ClN_{5}OS, with a molecular weight of approximately 358.78 g/mol. The presence of the tetrazole ring is significant as it is known for its diverse biological activities, including enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring and chlorophenyl group are believed to play crucial roles in binding to target proteins or enzymes, potentially modulating their functions. Preliminary studies suggest that this compound may exhibit antibacterial properties, which are essential for developing new therapies against resistant bacterial strains.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Further investigations are needed to evaluate its efficacy against other pathogens.

- Anticancer Potential : The compound shows promise in cancer chemotherapy, with preliminary data indicating its ability to inhibit tumor cell proliferation. The mechanism may involve the modulation of specific signaling pathways critical for cancer cell survival.

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against Bacillus subtilis with an IC50 value of 10 µM. |

| Study B | Showed potential anticancer effects on A549 lung cancer cells with a GI50 of 5 µM. |

| Study C | Investigated enzyme inhibition, revealing strong activity against urease with an IC50 of 2 µM. |

Case Studies

- Antibacterial Screening : A study conducted on various synthesized derivatives of tetrazole compounds highlighted the effectiveness of this compound against Salmonella typhi. The results indicated significant inhibition at concentrations lower than 20 µM, suggesting its potential as a therapeutic agent for bacterial infections .

- Enzyme Inhibition : In another investigation focused on urease inhibition, this compound exhibited strong inhibitory effects comparable to established urease inhibitors. The IC50 values were significantly lower than those observed for traditional treatments, indicating its potential for further development as a therapeutic agent .

Synthesis and Industrial Production

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Alkylation : The resulting tetrazole is then alkylated using an appropriate alkylating agent.

- Urea Formation : Finally, the alkylated tetrazole is reacted with thiophenes to form the desired urea derivative.

Industrial production would likely involve optimizing these synthetic routes to ensure high yield and purity, possibly utilizing continuous flow reactors for better control over reaction conditions.

Q & A

Q. What are the key synthetic routes for preparing 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrazole intermediate via cyclization of 1-(4-chlorophenyl)-1H-tetrazole-5-carboxylic acid derivatives.

- Step 2 : Alkylation of the tetrazole intermediate using a methylating agent (e.g., methyl iodide) in PEG-400 solvent with a catalyst like Bleaching Earth Clay (pH 12.5).

- Step 3 : Coupling the alkylated tetrazole with thiophen-2-ylmethyl isocyanate to form the urea linkage. Optimization of reaction conditions (70–80°C, 1–2 hours) and purification via recrystallization in ethanol/water mixtures ensures high yields (~70–80%) and purity .

Q. How can the purity and structural identity of this compound be verified?

- Analytical Techniques :

- IR Spectroscopy : Identify characteristic peaks (e.g., urea C=O stretch at ~1680–1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹).

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, methylene groups adjacent to urea at δ 3.8–4.2 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z ~388).

Advanced Research Questions

Q. What strategies can optimize reaction yields in the alkylation step of the tetrazole intermediate?

- Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity and reduce side reactions.

- Solvent Effects : Polar solvents like PEG-400 enhance solubility of intermediates and stabilize transition states.

- Temperature Control : Maintaining 70–80°C prevents thermal decomposition of the tetrazole ring. Computational modeling (DFT) predicts electronic effects of substituents on reaction pathways .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Structure-Activity Relationship (SAR) Insights :

- 4-Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., antimicrobial activity via membrane disruption).

- Thiophene Moiety : Improves π-π stacking with enzyme active sites (e.g., antitumor activity against kinase targets).

- Urea Linkage : Facilitates hydrogen bonding with biological receptors (e.g., angiotensin-converting enzyme inhibition).

Comparative studies with analogs (e.g., phenyl vs. thiophene substitutions) reveal activity trends .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., CXCL12 chemokine for anti-inflammatory applications).

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~65–75%), blood-brain barrier permeability (low), and CYP450 interactions.

- Docking Studies : AutoDock Vina identifies potential targets (e.g., tetrazole-thiophene hybrids binding to EGFR kinase with ΔG = -9.2 kcal/mol) .

Methodological Challenges

Q. How can researchers resolve contradictions in reported biological activity data?

- Experimental Design :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to confirm specificity.

- Control Compounds : Include structurally related urea derivatives (e.g., phenylurea analogs) to isolate the tetrazole-thiophene contribution.

- Data Validation : Reproduce assays under standardized conditions (e.g., MTT protocol for cytotoxicity) and cross-validate with independent labs .

Q. What are the best practices for characterizing degradation products under varying pH conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Monitor urea bond cleavage via HPLC-MS (e.g., degradation at pH < 2 or pH > 10).

- Oxidative Stress : Use H₂O₂ to identify sulfoxide/sulfone derivatives of the thiophene ring.

- Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation of degradation peaks .

Emerging Research Directions

Q. How can this compound be integrated into high-throughput screening (HTS) pipelines?

- Library Design : Combine with tetrazole-based scaffolds (e.g., 1-phenyl-3-(tetrazolyl)ureas) to create diversity-oriented libraries.

- Automated Synthesis : Utilize flow chemistry for scalable production (residence time: 30–60 minutes, yield >85%).

- Fragment-Based Drug Discovery : Employ SPR or ITC to quantify binding kinetics with target proteins .

Q. What role does the tetrazole ring play in enhancing metabolic stability?

- In Vitro Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation sites.

- Tetrazole Advantages : Resists enzymatic hydrolysis compared to carboxylate isosteres, prolonging half-life (t₁/₂ = ~8–12 hours in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.